4-Acetyl-2,5-difluorobenzonitrile
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Overview
Description
4-Acetyl-2,5-difluorobenzonitrile is an organic compound with the molecular formula C9H5F2NO It is characterized by the presence of acetyl and difluorobenzonitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-2,5-difluorobenzonitrile typically involves the reaction of 2,5-difluorobenzonitrile with acetyl chloride in the presence of a Lewis acid catalyst. The reaction is carried out under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment to maintain precise reaction conditions and ensure consistent product quality. The use of phase transfer catalysts and recycling of solvents and catalysts are common practices to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-2,5-difluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or sodium ethoxide
Major Products:
Oxidation: Formation of 4-acetyl-2,5-difluorobenzoic acid.
Reduction: Formation of 4-acetyl-2,5-difluorobenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Acetyl-2,5-difluorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Acetyl-2,5-difluorobenzonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophiles. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable compound in synthetic chemistry .
Comparison with Similar Compounds
- 2,4-Difluorobenzonitrile
- 2,5-Difluorobenzonitrile
- 4-Amino-2,5-difluorobenzonitrile
Comparison: 4-Acetyl-2,5-difluorobenzonitrile is unique due to the presence of both acetyl and difluorobenzonitrile groups, which confer distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity and stability, making it suitable for specific applications in synthetic chemistry and industrial processes .
Properties
Molecular Formula |
C9H5F2NO |
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Molecular Weight |
181.14 g/mol |
IUPAC Name |
4-acetyl-2,5-difluorobenzonitrile |
InChI |
InChI=1S/C9H5F2NO/c1-5(13)7-3-8(10)6(4-12)2-9(7)11/h2-3H,1H3 |
InChI Key |
QNYBMQHBGNQWKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C(=C1)F)C#N)F |
Origin of Product |
United States |
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